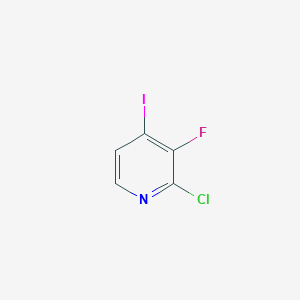

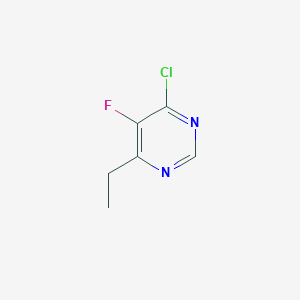

4-氯-6-乙基-5-氟嘧啶

概览

描述

4-Chloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative that is not directly mentioned in the provided papers. However, related compounds with similar halogen substitutions on the pyrimidine ring have been studied extensively due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals. For instance, halogen-rich pyridines have been synthesized using halogen dance reactions, which could be analogous to methods that might be used for synthesizing 4-chloro-6-ethyl-5-fluoropyrimidine .

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves strategic functionalization of the pyrimidine ring. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved through cyclization and chlorination starting from acetamidine hydrochloride and dimethyl malonate . Similarly, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine was synthesized from α-fluoroacetic ester, suggesting that starting with a fluoroacetic ester could be a viable route for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be characterized using various spectroscopic techniques. For instance, the structure of a C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative was confirmed by 1H, 13C, and 19F NMR spectra, as well as IR spectra, and X-ray crystal structure analysis . These techniques could similarly be applied to determine the molecular structure of 4-chloro-6-ethyl-5-fluoropyrimidine.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo a variety of chemical reactions, often serving as intermediates for further functionalization. For example, the synthesis of pentasubstituted pyridines from halopyridine isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involved trapping with electrophiles after a C6 magnesiation . This indicates that 4-chloro-6-ethyl-5-fluoropyrimidine could potentially be used in similar electrophilic substitution reactions to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their substituents. For example, the crystal and molecular structures of two isomeric compounds derived from 4,6-diethoxypyrimidine were determined by X-ray diffraction, which provided insights into their solid-state properties . Although the specific properties of 4-chloro-6-ethyl-5-fluoropyrimidine are not provided, it can be inferred that its halogen substituents would affect its boiling point, melting point, solubility, and reactivity.

科研应用

合成和應用於激酶抑制

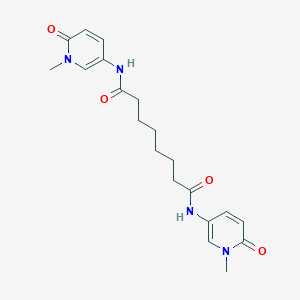

4-氯-6-乙基-5-氟嘧啶是一種多用途化合物,用於合成具有生物活性的分子。它被用於創建新型化合物,如2,4-二取代-5-氟嘧啶,這些化合物具有作為激酶抑制劑的潛力。這種合成涉及選擇性取代,是一個旨在發現激酶抑制劑的更廣泛計劃的一部分,這些激酶抑制劑在癌症治療中至關重要,因為它們在調節細胞功能方面發揮作用 (Wada et al., 2012)。

工業合成

報導了一種改進的合成方法,使用α-氟乙酸酯作為主要原料合成6-(1-溴乙基)-4-氯-5-氟嘧啶。這個過程具有溫和的反應條件,適用於工業生產,總產率為41.7%,表明其在大規模應用中的潛力 (Y. Bin, 2004)。

抗病毒應用

4-氯-6-乙基-5-氟嘧啶衍生物表現出顯著的抗病毒活性。從中合成的5-氯-5-氟-6-烷氧基嘧啶對呼吸道合胞病毒(RS病毒)和人類流感病毒A/H3N2和A/H1N1pdm09具有高抗病毒活性,將這些衍生物定位為抗病毒藥物開發中有前景的藥劑 (Chernikova et al., 2019)。

增強抗腫瘤活性

這種化合物還參與增強氟嘧啶的抗腫瘤活性。研究表明,使用5-氯-2,4-二羥基吡啶(CDHP)來抑制二氫嘧啶脫氫酶活性可以顯著增強5-氟尿嘧啶(5-FU)對腫瘤細胞的細胞毒性,提供了一種改善癌症治療結果的有前途方法 (Takechi et al., 2002)。

性质

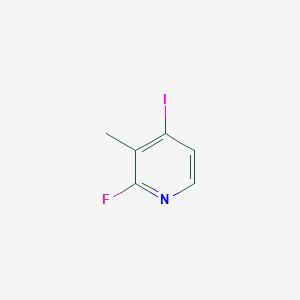

IUPAC Name |

4-chloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTGVRWVTAJGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587753 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-ethyl-5-fluoropyrimidine | |

CAS RN |

137234-74-3 | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-ethyl-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

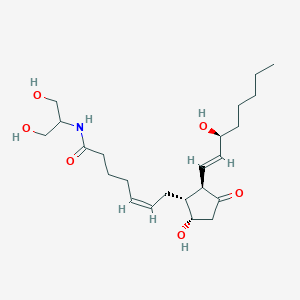

![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)

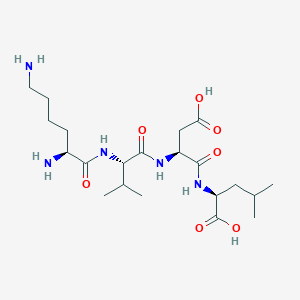

![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)

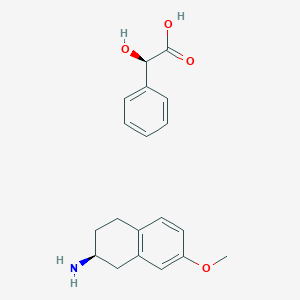

![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)